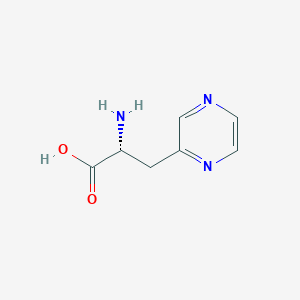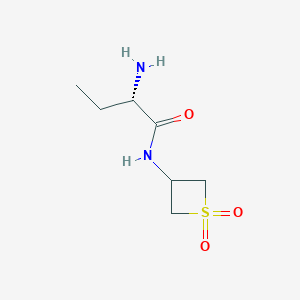
(S)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide is a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxidothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The oxidation of 5-aryloxy- and 5-phenylsulfanyl-3-bromo-1,2,4-triazoles using hydrogen peroxide is another method to obtain the desired compound . These reactions are usually carried out under controlled conditions to ensure the formation of the thietane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the carbon atoms adjacent to the sulfur.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and phenolates are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antidepressant and other therapeutic properties.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Materials Science: The unique properties of the thietane ring make it useful in the development of new materials with specific electronic and mechanical properties.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfur-containing ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and result in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Thietane-1,1-dioxide: A simpler analog with similar reactivity but lacking the amino and butanamide groups.
3-Substituted thietane-1,1-dioxides: These compounds have different substituents on the thietane ring, which can alter their chemical and biological properties.
Uniqueness
(S)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino and butanamide groups allows for additional interactions with biological targets, enhancing its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C7H14N2O3S |
|---|---|
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-(1,1-dioxothietan-3-yl)butanamide |
InChI |
InChI=1S/C7H14N2O3S/c1-2-6(8)7(10)9-5-3-13(11,12)4-5/h5-6H,2-4,8H2,1H3,(H,9,10)/t6-/m0/s1 |
Clave InChI |
YMWCDHNTBMRDMV-LURJTMIESA-N |
SMILES isomérico |
CC[C@@H](C(=O)NC1CS(=O)(=O)C1)N |
SMILES canónico |
CCC(C(=O)NC1CS(=O)(=O)C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



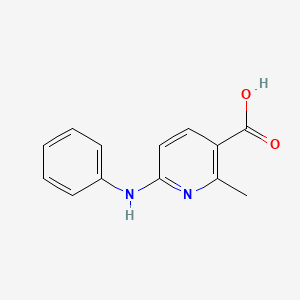

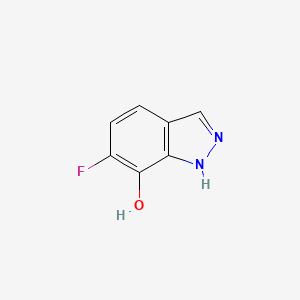
![Tert-butyl 9-cyano-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B15230189.png)
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15230201.png)

![tert-Butyl(1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15230217.png)
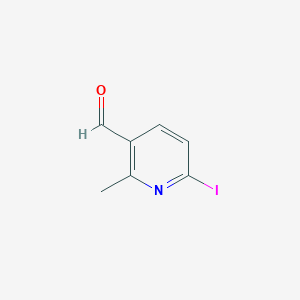

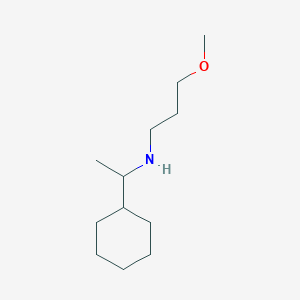
![6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B15230248.png)

